molecular formula C17H10N4O3S2 B2566879 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-94-2

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2566879
CAS No.: 681167-94-2
M. Wt: 382.41
InChI Key: DOSLFMMZCHASPO-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound featuring a thiazole ring fused with a benzothiazole moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitroaniline with thiazol-2-ylamine followed by cyclization with benzothiazole-6-carboxylic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of other bioactive molecules. Its biological applications include its use as an antioxidant, antimicrobial, and anticancer agent.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.

  • Benzothiazole derivatives: These compounds contain the benzothiazole moiety and are known for their antimicrobial and anticancer properties.

Uniqueness: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities compared to other thiazole or benzothiazole derivatives.

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Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S2/c22-16(11-4-5-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-2-1-3-12(6-10)21(23)24/h1-9H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSLFMMZCHASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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